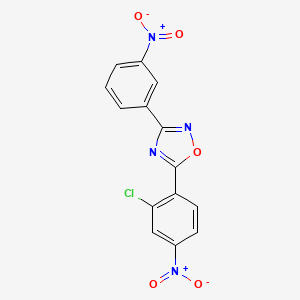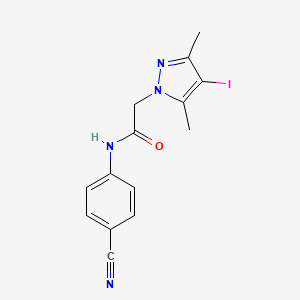
5-(2-chloro-4-nitrophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-chloro-4-nitrophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. This compound has been synthesized using various methods, and its unique properties have led to its application in various scientific fields.
Mecanismo De Acción
The mechanism of action of 5-(2-chloro-4-nitrophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is not well understood. However, it is believed that this compound exerts its biological activity through the inhibition of various enzymes and proteins. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the nervous system. Additionally, 5-(2-chloro-4-nitrophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been shown to inhibit the growth of various bacterial and fungal strains, suggesting that it may disrupt essential cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(2-chloro-4-nitrophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole are diverse and depend on the specific application. In medicinal chemistry, this compound has been shown to exhibit antibacterial, antifungal, and antitumor activity. Additionally, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the nervous system. In the development of fluorescent probes, 5-(2-chloro-4-nitrophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been used to detect various analytes, including metal ions and amino acids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 5-(2-chloro-4-nitrophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is its ease of synthesis. This compound can be synthesized using readily available reagents, making it a cost-effective option for scientific research. Additionally, its unique properties, including its antibacterial, antifungal, and antitumor activity, make it a promising lead compound for drug development. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research of 5-(2-chloro-4-nitrophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole. One area of focus is the development of this compound as a scaffold for the synthesis of novel drugs. Additionally, there is potential for the use of 5-(2-chloro-4-nitrophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole in the development of fluorescent probes for the detection of various analytes. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 5-(2-chloro-4-nitrophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been achieved using various methods. One of the most common methods involves the reaction of 2-chloro-4-nitroaniline and 3-nitrobenzohydrazide in the presence of phosphorus oxychloride. The resulting product is then treated with sodium hydroxide to obtain 5-(2-chloro-4-nitrophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole. Other methods include the reaction of 2-chloro-4-nitroaniline and 3-nitrobenzoic acid in the presence of thionyl chloride and triethylamine. The synthesis of this compound is relatively simple and can be achieved using readily available reagents.
Aplicaciones Científicas De Investigación
5-(2-chloro-4-nitrophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been extensively studied for its various applications in scientific research. One of its primary applications is in the field of medicinal chemistry, where it is used as a scaffold for the synthesis of various drugs. This compound has been shown to exhibit antibacterial, antifungal, and antitumor activity, making it a promising lead compound for drug development. Additionally, 5-(2-chloro-4-nitrophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been used in the development of fluorescent probes for the detection of various analytes.
Propiedades
IUPAC Name |
5-(2-chloro-4-nitrophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClN4O5/c15-12-7-10(19(22)23)4-5-11(12)14-16-13(17-24-14)8-2-1-3-9(6-8)18(20)21/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYSUQSDLCECNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=N2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-4-nitrophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chloro-2-methylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6087942.png)
![5-(2-furyl)-3-{[2-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6087945.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B6087970.png)

amino]methyl}benzoate](/img/structure/B6087994.png)
![2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B6087998.png)

![2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6088013.png)
amino]methyl}-2-methoxyphenol](/img/structure/B6088034.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylnicotinamide](/img/structure/B6088042.png)

methanone](/img/structure/B6088047.png)